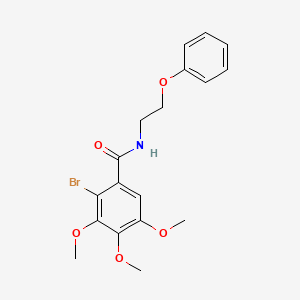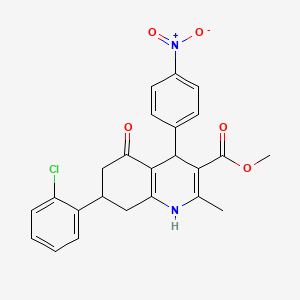![molecular formula C17H18ClN3O3 B4896146 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4896146.png)
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide has been studied extensively for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
In inflammation research, this compound has been shown to reduce inflammation in various animal models of inflammatory diseases, including arthritis, colitis, and sepsis. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
In autoimmune disorder research, this compound has been shown to reduce the severity of autoimmune diseases, such as lupus and multiple sclerosis, in animal models. This compound has also been shown to inhibit the production of autoantibodies and reduce the infiltration of immune cells into affected tissues.
Mécanisme D'action
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide inhibits the transcription factor NF-κB, which is a key regulator of inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, pathogens, and cellular stress, and promotes the transcription of genes involved in inflammation, immune response, and cell survival.
This compound binds to the RelA subunit of NF-κB and prevents its nuclear translocation, thereby inhibiting the transcription of NF-κB target genes. This mechanism of action has been confirmed by various biochemical and cellular assays, and the specificity and potency of this compound for NF-κB inhibition have been well-established.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including:
- Inhibition of NF-κB target gene expression
- Reduction of pro-inflammatory cytokine production
- Induction of apoptosis in cancer cells
- Sensitization of cancer cells to chemotherapy and radiation therapy
- Reduction of autoimmune disease severity
- Inhibition of autoantibody production
- Reduction of immune cell infiltration into affected tissues
- Improvement of survival in animal models of sepsis
Avantages Et Limitations Des Expériences En Laboratoire
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide has several advantages for lab experiments, including:
- High potency and specificity for NF-κB inhibition
- Well-established synthesis method and purity
- Extensive characterization in various cellular and animal models
- Potential therapeutic applications in various diseases
However, there are also some limitations to using this compound in lab experiments, including:
- Limited solubility in aqueous solutions
- Potential off-target effects at high concentrations
- Limited in vivo stability and bioavailability
Orientations Futures
There are several future directions for research on 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide, including:
- Optimization of the synthesis method and purification process to improve yield and purity
- Development of more soluble and stable analogs of this compound for in vivo studies
- Investigation of the potential combination therapies with this compound for cancer treatment
- Exploration of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and viral infections
- Investigation of the potential off-target effects of this compound at high concentrations
- Investigation of the potential role of this compound in regulating other signaling pathways in addition to NF-κB
Conclusion
In conclusion, this compound is a small molecule inhibitor of NF-κB that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound may lead to the development of new treatments for cancer, inflammation, and autoimmune disorders.
Méthodes De Synthèse
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide can be synthesized by reacting 2-amino-N-(2-methoxyethyl)benzamide with 4-chlorophenyl isocyanate in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain this compound. This synthesis method has been reported in several publications, and the purity and yield of the compound have been optimized for research purposes.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-24-11-10-19-16(22)14-4-2-3-5-15(14)21-17(23)20-13-8-6-12(18)7-9-13/h2-9H,10-11H2,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHVAPCDWXHSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4896107.png)


![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine](/img/structure/B4896114.png)

![ethyl 6-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4896123.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-isopropyl-N-(2-methoxyethyl)-2-pyridinamine](/img/structure/B4896124.png)

![ethyl 4-(cyclopropylmethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4896145.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4896154.png)

![2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol](/img/structure/B4896175.png)